molecular formula C11H11NO B2769509 (S)-1-(Isoquinolin-5-yl)ethan-1-ol CAS No. 2227837-50-3

(S)-1-(Isoquinolin-5-yl)ethan-1-ol

Cat. No.: B2769509
CAS No.: 2227837-50-3
M. Wt: 173.215
InChI Key: SZJPIBMCTCQMAE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Isoquinolin-5-yl)ethan-1-ol is a chiral alcohol derived from isoquinoline, a heterocyclic aromatic organic compound The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Isoquinolin-5-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(Isoquinolin-5-yl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a chiral catalyst. This method allows for the efficient and scalable production of the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Isoquinolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Tosyl chloride or thionyl chloride in the presence of a base for the formation of tosylates or chlorides.

Major Products:

    Oxidation: (S)-1-(Isoquinolin-5-yl)ethan-1-one or (S)-1-(Isoquinolin-5-yl)ethanoic acid.

    Reduction: (S)-1-(Isoquinolin-5-yl)ethane.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Isoquinolin-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.

Mechanism of Action

The mechanism of action of (S)-1-(Isoquinolin-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chiral nature of the compound allows for selective binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • ®-1-(Isoquinolin-5-yl)ethan-1-ol
  • 1-(Isoquinolin-5-yl)ethan-1-one
  • 1-(Isoquinolin-5-yl)ethanoic acid

Comparison: (S)-1-(Isoquinolin-5-yl)ethan-1-ol is unique due to its specific (S)-configuration, which can result in different biological activities and chemical reactivities compared to its ®-enantiomer or other related compounds. The presence of the hydroxyl group also distinguishes it from the ketone and carboxylic acid derivatives, providing different functional properties and reactivity profiles.

Properties

IUPAC Name

(1S)-1-isoquinolin-5-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJPIBMCTCQMAE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227837-50-3
Record name (1S)-1-(isoquinolin-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.